Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of Benzodioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine reflects its complex molecular architecture through International Union of Pure and Applied Chemistry naming conventions. The compound is more precisely identified by its systematic name N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)ethanamine, which clearly delineates the structural components and their connectivity patterns. This nomenclature system provides unambiguous identification of the molecule's functional groups and their spatial arrangements.
The molecular formula C16H16FNO2 indicates a molecular weight of 273.30 grams per mole, establishing the compound's basic compositional parameters. The Chemical Abstracts Service registry number 355820-19-8 provides a unique identifier for this specific molecular entity, facilitating precise reference in chemical databases and literature. The structural framework consists of two primary components: a benzodioxole ring system attached via a methylene bridge to an amine nitrogen, which is further connected to a fluorinated phenethylamine chain.
The benzodioxole moiety, formally designated as 2H-1,3-benzodioxol-5-yl, represents a fused ring system where a benzene ring is condensed with a dioxolane ring through shared carbon atoms. This structural feature contributes significantly to the compound's overall molecular geometry and electronic properties. The presence of the fluorine atom at the para position of the terminal phenyl ring introduces specific electronic and steric considerations that influence the molecule's chemical behavior and potential biological interactions.
Historical Context in Heterocyclic Chemistry Research
The development of benzodioxole-containing compounds emerged from systematic investigations into heterocyclic chemistry that began in the early twentieth century, with particular emphasis on methylenedioxy-substituted aromatic systems. Historical research into these compounds was initially driven by natural product isolation and characterization efforts, particularly in the study of plant alkaloids and essential oil components. The benzodioxole ring system gained prominence as researchers recognized its occurrence in numerous biologically active natural products and its potential as a synthetic building block for pharmaceutical development.
The integration of fluorinated aromatic systems into benzodioxole derivatives represents a more recent advancement in heterocyclic chemistry, reflecting the growing understanding of fluorine's unique properties in organic molecules. Research into fluorinated phenethylamine derivatives has expanded significantly over the past several decades, driven by recognition of fluorine's ability to modulate molecular properties including lipophilicity, metabolic stability, and receptor binding characteristics. The specific combination of benzodioxole and fluorinated phenethylamine moieties in compounds like Benzodioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine represents a convergence of these two important research trajectories.
Contemporary research into benzodioxole derivatives has been influenced by advances in synthetic methodology that enable precise control over substitution patterns and stereochemical outcomes. The development of reliable synthetic routes to methylenedioxybenzyl amines has facilitated systematic structure-activity relationship studies, contributing to a deeper understanding of how specific structural modifications influence molecular properties. This historical progression has established the foundation for current investigations into novel benzodioxole-phenethylamine derivatives and their potential applications.
Position Within Benzodioxole-Phenethylamine Derivative Class
Benzodioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine occupies a distinctive position within the broader class of benzodioxole-phenethylamine derivatives, characterized by its specific substitution pattern and structural features. This compound class encompasses a diverse array of molecules that share the common structural motif of a benzodioxole ring system connected to a phenethylamine chain through various linking groups. The methylenedioxy bridge in the benzodioxole moiety represents a defining characteristic that distinguishes these compounds from related phenethylamine derivatives lacking this structural element.
Within this chemical class, compounds exhibit considerable structural diversity through variations in substitution patterns, chain lengths, and functional group modifications. Research has demonstrated that benzodioxole derivatives possess various biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific positioning of the fluorine atom at the para position of the phenyl ring in Benzodioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine represents one of several possible halogen substitution patterns explored in structure-activity relationship studies.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c17-14-4-1-12(2-5-14)7-8-18-10-13-3-6-15-16(9-13)20-11-19-15/h1-6,9,18H,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHYLDHKZINEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364607 | |
| Record name | Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-36-1 | |
| Record name | Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Procedure
One method involves the use of tetrahydrofuran (THF) as a solvent:
- A solution containing benzo[d]dioxol derivatives and sodium hydride (NaH) is stirred at room temperature.
- Benzyl bromide is added dropwise to initiate alkylation.
- The reaction progress is monitored using thin-layer chromatography (TLC).
- After completion, the mixture is quenched with saturated ammonium chloride (NH₄Cl) solution and extracted with ethyl acetate (EtOAc). The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum.
- Purification is achieved using silica gel column chromatography with a solvent system of ethyl acetate/hexanes.
Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Alkylation | THF solvent, room temperature | ~17% |
| Purification | Column chromatography (EtOAc/Hexanes) | Variable |
Purification Techniques
Purification plays a critical role in isolating the desired product from side reactions or unreacted starting materials. Common methods include:
- Recrystallization : Dissolution of crude product in a suitable solvent followed by slow cooling to obtain pure crystals.
- Column Chromatography : Separation based on polarity differences using silica gel as the stationary phase and solvent mixtures like ethyl acetate/hexanes as eluents.
- Vacuum Filtration : Removal of insoluble impurities after extraction steps.
Challenges in Synthesis
The synthesis of Benzodioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine presents challenges such as:
- Controlling side reactions during alkylation.
- Achieving high yields while maintaining purity.
- Managing reaction scalability for industrial applications.
Summary Table of Key Findings
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of Dioxole | Catechol + Formaldehyde, acidic medium | Dioxole ring |
| Alkylation | NaH + Benzyl bromide in THF | ~17% yield |
| Amine Functionalization | Reductive amination | Functionalized amine |
| Purification | Silica gel column chromatography | Pure compound |
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, modulating their activity and affecting various cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine
- Structure : Replaces the 4-fluoro-phenethyl group with a 4-methylphenyl (p-tolyl) group.
- Molecular Formula: C₁₅H₁₅NO₂.
- The shorter p-tolyl group may decrease lipophilicity compared to the phenethyl chain in the target compound .
b) Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-phenyl)-amine
- Molecular Formula: C₁₄H₁₂FNO₂.
Linker Modifications
a) Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine
- Structure : Uses a benzyl (CH₂-C₆H₄F) group instead of phenethyl (CH₂CH₂-C₆H₄F).
- Molecular Formula: C₁₅H₁₃FNO₂.
- Key Differences : The shorter linker may limit spatial orientation in biological targets. Safety data indicate similar handling precautions (e.g., GHS compliance) .
b) Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine
- Structure : Incorporates a 2-methoxy-benzyl group.
- Molecular Formula: C₁₆H₁₇NO₃.
Positional Isomerism of Fluorine
a) Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine
- Structure : Fluorine in the ortho position on the phenyl ring.
- Molecular Formula: C₁₆H₁₆FNO₂.
- This compound is also marketed as a pharmaceutical intermediate .
Complex Derivatives
a) Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride
Pharmacological and Physicochemical Properties
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine, also known by its CAS number 435345-36-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, and mechanisms of action.
- Molecular Formula : C16H16FNO2
- Molecular Weight : 273.3 g/mol
- Structure : The compound features a benzo[dioxole] moiety linked to a fluorophenyl group via an ethylamine chain.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the dioxole ring and subsequent amination processes. Specific methodologies for synthesis can be derived from related compounds that exhibit similar structural characteristics.
Anticancer Properties
Recent studies have demonstrated that derivatives of the benzo[d][1,3]dioxole structure exhibit notable anticancer activities. For instance, compounds with similar frameworks have been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 2.38 | |
| HCT116 (colon cancer) | 1.54 | |
| MCF7 (breast cancer) | 4.52 | |
| Doxorubicin (control) | 7.46 - 8.29 |
These findings indicate that this compound may possess significant antiproliferative effects comparable to established chemotherapeutics.
The mechanisms underlying the anticancer effects of this compound involve several pathways:
- EGFR Inhibition : The compound has been implicated in the inhibition of Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies have shown that treatment with this compound can lead to apoptosis in cancer cells, evidenced by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at the G2/M phase, preventing cells from dividing and proliferating further.
Case Studies and Research Findings
A notable study published in PubMed highlighted the synthesis and anticancer evaluation of various thiourea derivatives that incorporate benzo[d][1,3]dioxole moieties. The study found that these derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic index for potential drug development .
Safety and Toxicity
While the biological activity is promising, safety data for this compound remains limited. As with many synthetic compounds, comprehensive toxicity studies are necessary to evaluate potential side effects and establish safe dosage ranges for clinical applications.
Q & A
Q. What synthetic strategies are recommended for preparing Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine?
Methodological Answer: The synthesis of structurally similar compounds often involves coupling reactions between benzo[1,3]dioxol-5-ylmethyl moieties and substituted ethylamine derivatives. For example:
- Step 1: Functionalize the 4-fluorophenyl group via alkylation or amination to introduce the ethylamine chain .
- Step 2: Couple the intermediate with the benzo[1,3]dioxol-5-ylmethyl group using reagents like EDCI/HOBt for amide bond formation or Mitsunobu conditions for ether linkages .
- Step 3: Purify via column chromatography and validate using NMR and LC-MS.
Key Reference: Antitumor thiazole derivatives synthesized via similar strategies achieved yields >75% and IC50 values <5 μM .
Q. How can the structural conformation of this compound be confirmed?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation:
- Crystallization: Use slow evaporation in solvents like ethanol or DCM to obtain single crystals.
- Data Collection: Diffraction experiments (e.g., Cu-Kα radiation, 293 K) provide bond lengths and angles. For example, related benzodioxolyl compounds showed mean C–C bond lengths of 1.39 Å and dihedral angles <10° between aromatic rings .
- Validation: Compare experimental data with computational models (e.g., density functional theory) to resolve ambiguities .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the antitumor activity of this compound?
Methodological Answer: Prioritize human cancer cell lines with documented sensitivity to benzodioxolyl derivatives:
- Cell Lines: HeLa (cervical), A549 (lung), and MCF-7 (breast) are validated for IC50 determination via MTT assays .
- Mechanistic Studies:
- Dose Optimization: Start with 0.1–10 μM and monitor cytotoxicity at 24–72 hours.
Data Note: IC50 values for related compounds ranged from 2.06 ± 0.09 μM (A549) to 3.52 ± 0.49 μM (HeLa) .
Q. How do structural modifications influence oral bioavailability predictions for this compound?
Methodological Answer: Apply the Veber criteria for bioavailability optimization:
- Rotatable Bonds (≤10): The ethylamine chain and benzodioxolyl group contribute ~5 rotatable bonds, suggesting favorable flexibility .
- Polar Surface Area (PSA ≤140 Ų): Calculate PSA using tools like ChemAxon. Substituents like fluorine (PSA: 0 Ų) reduce polarity, while amines (PSA: 20–30 Ų) may require balancing .
- Hydrogen Bond Count: Limit to ≤12 (donors + acceptors). The amine and benzodioxole oxygen atoms contribute ~4 H-bond acceptors.
Case Study: Compounds with PSA <100 Ų and ≤8 rotatable bonds showed >50% oral bioavailability in rat models .
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s potency?
Methodological Answer: Focus on critical pharmacophores:
- Benzodioxolyl Group: Essential for π-π stacking with target proteins. Methyl substitution at C5 improved potency by 3-fold in A549 cells .
- 4-Fluorophenyl Moiety: Fluorine enhances metabolic stability and membrane permeability. Para-substitution optimizes steric fit in hydrophobic pockets .
- Ethylamine Chain: Tertiary amines (e.g., N-methyl) reduce basicity, improving blood-brain barrier penetration in analogs .
Experimental Design: Synthesize 10–15 analogs with systematic substitutions and test in parallel against a panel of cancer cell lines.
Q. What computational methods predict binding affinity to cancer-related targets?
Methodological Answer: Combine molecular docking and dynamics simulations:
- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (Bcl-2) based on structural homology to known inhibitors .
- Docking: Use AutoDock Vina with crystal structures (PDB IDs: 1M17, 2RGP). A benzodioxolyl derivative showed a docking score of −9.2 kcal/mol to EGFR .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. RMSD <2 Å over 50 ns indicates robust target engagement.
Validation: Correlate computational scores with experimental IC50 values to refine models.
Q. How can contradictions in cytotoxicity data across studies be resolved?
Methodological Answer: Address variability via standardized protocols:
- Assay Consistency: Use identical cell passage numbers, serum concentrations, and incubation times.
- Data Normalization: Include positive controls (e.g., doxorubicin) in every experiment.
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC50 values. For example, discrepancies >2-fold between labs may stem from differences in cell viability assay endpoints .
Example: Compound C7 showed IC50 = 2.06 ± 0.09 μM in one study but 3.1 μM in another due to varying MTT incubation times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
